"N-(t-Boc)-3-phenyl Isoserine Ethyl Ester" chemical structure
"N-(t-Boc)-3-phenyl Isoserine Ethyl Ester" chemical structure
Critical Intermediate in the Semi-Synthesis of Taxane Therapeutics[1][2]
Executive Summary
This technical guide analyzes N-(t-Boc)-3-phenyl Isoserine Ethyl Ester , a pivotal intermediate in the synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1] The biological potency of taxanes relies heavily on the C-13 side chain; the
This document provides a rigorous examination of the synthetic methodologies, specifically contrasting the Ojima
Part 1: Molecular Architecture & Pharmacophore Analysis
The structure of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is defined by two chiral centers at positions C2 and C3.[1]
-
Chemical Formula:
[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Key Structural Motifs:
-
Phenyl Ring (C3): Provides hydrophobic interaction within the tubulin binding pocket.[1]
-
t-Boc Group: An acid-labile protecting group for the amine, essential for orthogonal deprotection strategies during the final coupling to Baccatin III.[1]
-
Ethyl Ester: A carboxyl-protecting group that provides stability during purification but is easily hydrolyzed for coupling.[1]
-
Stereochemical Criticality:
Only the
Part 2: Synthetic Pathways (Comparative Analysis)
We evaluate three primary routes for accessing the enantiopure ethyl ester.
1. The Ojima
-Lactam Route (The "Gold Standard")
Developed by Iwao Ojima, this method utilizes a chiral ester enolate-imine cyclocondensation to form a
-
Mechanism: The
-lactam serves as a "masked" isoserine. Acid-catalyzed ring opening with ethanol yields the ethyl ester.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Advantage: Extremely high diastereoselectivity (
) and direct access to the correct stereochemistry.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Limitation: Requires strictly anhydrous conditions and expensive chiral auxiliaries.[1]
2. Sharpless Asymmetric Aminohydroxylation (AA)
Direct conversion of ethyl cinnamate to the amino alcohol using osmium tetroxide and a chiral ligand.
-
Advantage: Single-step introduction of heteroatoms.[1]
-
Limitation: Regioselectivity (phenyl isoserine vs. phenyl serine) can be sensitive to ligand choice; residual osmium toxicity.[1]
3. Enzymatic Kinetic Resolution (The "Green" Route)
Hydrolysis of the racemic ethyl ester using lipases (e.g., Pseudomonas cepacia or Burkholderia cepacia).
-
Advantage: Scalable, room temperature operation, uses cheap racemic starting materials.[1]
-
Mechanism: The enzyme selectively hydrolyzes the unwanted
-ester to the acid, leaving the desired -ester intact (or vice versa, depending on enzyme specificity). -
Selection: This guide details this method due to its high industrial relevance and self-validating nature (ee monitoring).[1]
Table 1: Comparative Metrics of Synthetic Routes
| Metric | Ojima | Sharpless AA | Enzymatic Resolution |
| Enantioselectivity ( | |||
| Yield (Theoretical) | High | Moderate | Max 50% (per pass) |
| Reagent Cost | High (Chiral Auxiliaries) | High (Osmium/Ligands) | Low (Biocatalyst) |
| Scalability | Moderate | Low (Toxicity) | High |
Part 3: Visualization of Workflows
Diagram 1: Retrosynthetic Analysis of Taxol
This diagram illustrates the strategic placement of the N-(t-Boc) side chain within the total synthesis of Taxol.
Caption: Retrosynthetic disconnection of Paclitaxel showing the convergence of the Baccatin III core and the Phenyl Isoserine side chain.
Part 4: Experimental Protocol (Enzymatic Kinetic Resolution)
Objective: Isolation of
Principle: Pseudomonas cepacia lipase (Amano PS) exhibits high enantioselectivity for the hydrolysis of the
Materials
-
Racemic N-(t-Boc)-3-phenyl isoserine ethyl ester (10 g)
-
Pseudomonas cepacia Lipase (Amano PS-IM, immobilized)[1]
-
Diisopropyl ether (DIPE) or Toluene (Solvent)[1]
-
Phosphate Buffer (0.1 M, pH 7.0)[1]
-
Temperature controlled shaker (30°C)
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10.0 g of racemic ester in 100 mL of water-saturated Diisopropyl ether (DIPE).
-
Note: The water saturation is critical. Lipases require an aqueous interface or essential water layer to function in organic media.[1]
-
-
Enzymatic Hydrolysis: Add 1.0 g of immobilized Amano PS lipase. Incubate the suspension at 30°C with orbital shaking (200 rpm).
-
Validation Check: Monitor reaction progress via HPLC every 2 hours. Look for the appearance of the acid peak and the diminution of the ester peak.
-
-
Termination: Stop the reaction when the conversion reaches 50% (theoretical maximum for resolution). This typically occurs between 24–48 hours depending on enzyme activity.[1] Filter the enzyme (reusable) to stop the reaction.
-
Separation (Work-up):
-
Wash the organic filtrate with saturated Sodium Bicarbonate (
) solution (3 x 50 mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Organic Layer: Contains the unreacted
-Ethyl Ester (Desired Product).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Aqueous Layer: Contains the hydrolyzed
-Acid (Unwanted byproduct).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to upgrade from ~96% to >99%.
Diagram 2: Kinetic Resolution Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution, separating the desired ester from the hydrolyzed acid byproduct.
Part 5: Analytical Quality Control
Trustworthiness in synthesis is established through rigorous characterization.[1]
1. High-Performance Liquid Chromatography (HPLC)[4][1]
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approximate):
- -Isomer: 12.5 min
-
-Isomer: 16.8 minngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Acceptance Criteria:
.
2. Proton NMR (
-NMR, 400 MHz,
)
-
1.15 (t, 3H,
of ethyl) -
1.40 (s, 9H, t-Boc)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
4.15 (q, 2H,
of ethyl) -
4.55 (br s, 1H, C2-H)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.25 (br d, 1H, C3-H)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.45 (br d, 1H, NH)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
7.25-7.40 (m, 5H, Phenyl)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Ojima, I., et al. (1992).[1][3] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of
-lactam synthon method." Tetrahedron. -
Sharpless, K. B., et al. (1996).[1] "The Osmium-Catalyzed Asymmetric Aminohydroxylation." Angewandte Chemie International Edition. [1]
-
Kanerva, L. T., et al. (1996).[1] "Chemoenzymatic synthesis of the C-13 side-chain of Taxol: lipase-catalyzed hydrolysis of (2R,3S)-3-phenylisoserine esters." Tetrahedron: Asymmetry.
-
Denis, J. N., et al. (1988).[1] "An efficient, enantioselective synthesis of the taxol side chain."[3][5] Journal of Organic Chemistry.
